molecular formula C9H17ClN2O4 B1460534 (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 281670-51-7

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B1460534
CAS No.: 281670-51-7
M. Wt: 252.69 g/mol
InChI Key: OAKJSTYDXTXTAI-NLRFIBDTSA-N
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Description

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This peptide is a derivative of the naturally occurring hormone thyrotropin-releasing hormone (TRH) and exhibits various biological activities.

Biochemical Analysis

Biochemical Properties

H-Thr-Pro-OH HCl plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The interaction between H-Thr-Pro-OH HCl and peptidases involves the cleavage of the peptide bond, leading to the release of free amino acids . Additionally, H-Thr-Pro-OH HCl can interact with transport proteins, facilitating its movement across cellular membranes.

Cellular Effects

H-Thr-Pro-OH HCl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, H-Thr-Pro-OH HCl can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cellular functions such as growth, differentiation, and apoptosis. Furthermore, H-Thr-Pro-OH HCl can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of H-Thr-Pro-OH HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. H-Thr-Pro-OH HCl can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor of certain peptidases, preventing the hydrolysis of peptide bonds . Additionally, H-Thr-Pro-OH HCl can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions collectively contribute to the compound’s effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Thr-Pro-OH HCl can change over time. The stability and degradation of H-Thr-Pro-OH HCl are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Thr-Pro-OH HCl is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to H-Thr-Pro-OH HCl can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.

    Reduction: The peptide can undergo reduction reactions to modify its functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine results in the formation of a ketone, while reduction can yield alcohols or amines .

Scientific Research Applications

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications

Comparison with Similar Compounds

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

    H-Ser-Pro-OH HCl: Similar in structure but contains serine instead of threonine.

    H-Thr-Gly-OH HCl: Contains glycine instead of proline.

    H-Thr-Pro-NH2 HCl: Contains an amide group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H/t5-,6+,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJSTYDXTXTAI-NLRFIBDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

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